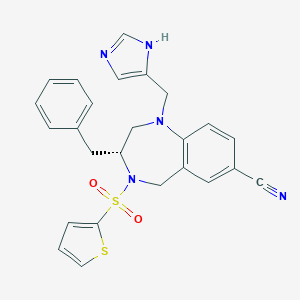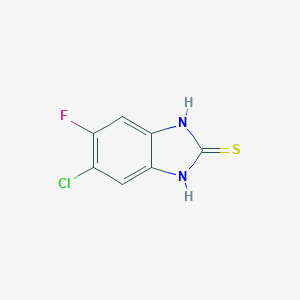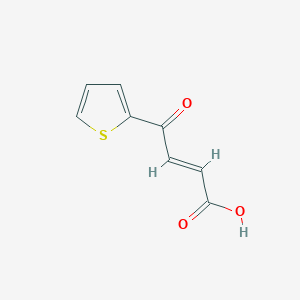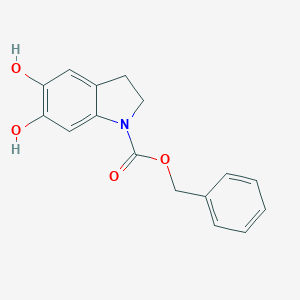
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, which is found in many plants and animals. In
Applications De Recherche Scientifique
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool in many different areas of research.
Mécanisme D'action
The mechanism of action of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is not fully understood, but it is believed to involve interactions with proteins and nucleic acids. It has been shown to bind to DNA and cause structural changes, which can lead to DNA damage and cell death. It may also interact with proteins involved in cell signaling and regulation, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anti-cancer agent. It can also be used as a fluorescent probe to detect DNA damage in cells. Additionally, it has been shown to bind to proteins and alter their function, which can be useful for studying protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is its versatility in scientific research applications. Its unique chemical structure and properties make it a valuable tool in many different areas of research. However, there are some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may have limited solubility in certain solvents. Additionally, its potential toxicity and effects on cells and tissues must be carefully considered when using it in experiments.
Orientations Futures
There are many potential future directions for research involving Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in this application. Additionally, it may be useful in studying the structure and function of proteins, and further research is needed to explore its potential in this area. Other potential future directions include investigating its interactions with other molecules and exploring its potential as a diagnostic tool for detecting DNA damage in cells.
In conclusion, Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a valuable tool in scientific research due to its unique chemical structure and properties. Its versatility and potential applications make it an important area of study for researchers in many different fields. Further research is needed to fully understand its mechanism of action and potential applications, but it holds promise as a tool for studying protein structure and function, as well as a potential anti-cancer agent.
Méthodes De Synthèse
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate can be synthesized through a multi-step process that involves the reaction of indole with various reagents. One common method involves the reaction of indole with benzyl bromide in the presence of a base, followed by oxidation and esterification reactions. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Propriétés
Numéro CAS |
157199-30-9 |
|---|---|
Nom du produit |
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-14-8-12-6-7-17(13(12)9-15(14)19)16(20)21-10-11-4-2-1-3-5-11/h1-5,8-9,18-19H,6-7,10H2 |
Clé InChI |
IOKWTWPEEJJYFC-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
Synonymes |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-5,6-DIHYDROXY-,PHENYLMETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



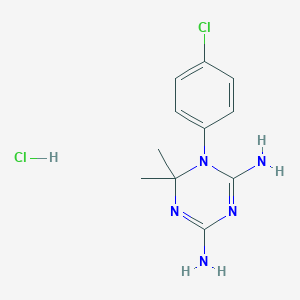


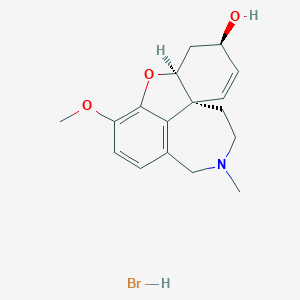
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





